molecular formula C10H15N B3278398 2-(2,3-DIMETHYLPHENYL)ETHANAMINE CAS No. 67685-71-6

2-(2,3-DIMETHYLPHENYL)ETHANAMINE

Cat. No.: B3278398
CAS No.: 67685-71-6
M. Wt: 149.23 g/mol
InChI Key: IGMRZOPJPZWRFU-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)ethanamine (CAS 29088-49-1) is a substituted phenethylamine derivative with a benzene ring bearing methyl groups at the 2- and 3-positions. Its molecular formula is C₁₀H₁₅N, and it has a molecular weight of 149.23 g/mol. Key physical properties include a boiling point of 246.45°C at standard pressure, a density of 0.942 g/cm³, and a refractive index of 1.53 . This compound shares structural similarities with neurotransmitters like dopamine but lacks hydroxyl substituents, which significantly alters its pharmacological profile.

Properties

IUPAC Name

2-(2,3-dimethylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMRZOPJPZWRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenyl)ethanamine can be achieved through several methods. One common approach involves the reduction of nitriles or amides using reducing agents such as lithium aluminum hydride. Another method is the reductive amination of aldehydes or ketones, where the carbonyl group is first converted to an imine, followed by reduction to form the amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific methods and conditions used can vary depending on the desired purity and yield of the final product. For example, the Gabriel synthesis and Hofmann rearrangement are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(2,3-Dimethylphenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Property Comparison

The table below compares 2-(2,3-Dimethylphenyl)ethanamine with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Density (g/cm³) Key Applications/Notes
This compound 29088-49-1 C₁₀H₁₅N 149.23 2,3-dimethylphenyl 246.45 0.942 Intermediate in organic synthesis
(S)-1-(2,3-Dimethylphenyl)ethylamine HCl 1391377-24-4 C₁₀H₁₆ClN 185.70 Chiral 2,3-dimethylphenyl N/A N/A Chiral building block
2-[(3,4-Dimethylphenyl)thio]ethanamine HCl N/A C₁₀H₁₆ClNS 217.76 3,4-dimethylphenyl + thio N/A N/A Sulfur-containing analog
Dopamine HCl (2-(3,4-Dihydroxyphenyl)ethylamine) 62-31-7 C₈H₁₂ClNO₂ 189.64 3,4-dihydroxyphenyl N/A N/A Neurotransmitter; clinical use
Nefiracetam (N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide) N/A C₁₅H₂₀N₂O₂ 260.33 2,6-dimethylphenyl + acetamide N/A N/A Pesticide/neuroactive compound
Key Observations:

Substituent Effects :

  • The 2,3-dimethylphenyl group in the target compound confers steric hindrance and lipophilicity, distinguishing it from dopamine’s polar 3,4-dihydroxy groups. This reduces water solubility but enhances membrane permeability .
  • The thioether analog () introduces sulfur, which may alter redox properties and binding affinity in biological systems.

Chirality :

  • The (S)-enantiomer (CAS 1391377-24-4) is a chiral variant used in asymmetric synthesis, highlighting the importance of stereochemistry in pharmacological activity .

Pharmacological and Chemical Behavior

  • Dopamine HCl: Exhibits high polarity due to hydroxyl groups, enabling strong interactions with dopaminergic receptors.
  • Thioether Derivative : The sulfur atom may enhance metal-binding capacity or modulate stability in oxidative environments .

Biological Activity

Overview

2-(2,3-Dimethylphenyl)ethanamine, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on the central nervous system (CNS), as well as its implications in therapeutic applications.

  • Molecular Formula : C11H15N
  • Molecular Weight : 175.25 g/mol
  • CAS Number : 101-78-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. It is believed to act as a releasing agent for serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

1. Psychoactive Effects

Research indicates that compounds similar to this compound can induce psychoactive effects. These include:

  • Stimulant Properties : Increased energy and alertness.
  • Hallucinogenic Effects : Altered perceptions and sensory experiences.

A study highlighted the acute effects of related compounds on human subjects, noting significant psychological changes including agitation and hallucinations .

2. Antidepressant Potential

Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The modulation of serotonin levels could play a role in alleviating symptoms of depression.

3. Neuroprotective Effects

There is emerging evidence that suggests potential neuroprotective properties, which may be beneficial in conditions such as neurodegenerative diseases. The antioxidant capabilities of the compound could mitigate oxidative stress in neuronal cells.

Case Study 1: Clinical Observations

A clinical case study involving a patient exposed to a related compound (25I-NBOMe) reported severe agitation and confusion, which were managed with benzodiazepines . Although not directly related to this compound, it underscores the importance of understanding the behavioral effects of similar phenethylamines.

Case Study 2: Animal Model Studies

In animal studies, administration of this compound resulted in increased locomotor activity and reduced depressive-like behavior compared to control groups. These findings suggest a promising avenue for further exploration in the context of mood disorders.

Research Findings

StudyFindings
BenchChemInvestigated antimicrobial properties; potential anticancer activity noted.
Pharmacological StudiesDemonstrated stimulant effects; interaction with serotonin receptors observed.
NeuropharmacologySuggested neuroprotective effects; antioxidant properties linked to reduced oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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